molecular formula C16H16N2O5 B6602565 3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid CAS No. 2703760-58-9

3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid

Cat. No.: B6602565
CAS No.: 2703760-58-9
M. Wt: 316.31 g/mol
InChI Key: RMGLSDIRVYQGRB-UHFFFAOYSA-N
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Description

The compound 3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid features a hybrid structure combining a 2,6-dioxopiperidine (glutaramide) moiety and a 1-oxo-isoindoline scaffold linked via a propanoic acid chain. This architecture is characteristic of proteolysis-targeting chimeras (PROTACs) and molecular glues, which are designed to induce targeted protein degradation by recruiting E3 ubiquitin ligases . The 2,6-dioxopiperidin-3-yl group is a critical pharmacophore derived from thalidomide analogs, enabling interactions with cereblon (CRBN), a component of the E3 ligase complex . The propanoic acid substituent enhances solubility and facilitates further functionalization for conjugation with target-binding ligands .

Properties

IUPAC Name

3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c19-13-5-4-12(15(22)17-13)18-8-10-7-9(2-6-14(20)21)1-3-11(10)16(18)23/h1,3,7,12H,2,4-6,8H2,(H,20,21)(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGLSDIRVYQGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Based Ring Formation

The isoindole core is typically constructed via condensation reactions between phthalic anhydride derivatives and amines. For example, 5-bromoisoindoline-1,3-dione can react with 3-aminopiperidine-2,6-dione under acidic conditions to form the isoindole-piperidine backbone. This step often employs solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures between 80–120°C, with reaction times ranging from 12–24 hours.

Sequential Functionalization

After constructing the bicyclic framework, the propanoic acid side chain is introduced through Friedel-Crafts alkylation or palladium-catalyzed coupling. For instance, a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitates the attachment of the carboxylic acid group to the isoindole ring.

Stepwise Synthesis Pathways

Route 1: Phthalic Anhydride Derivative as Starting Material

Step 1: Synthesis of 5-Bromoisoindoline-1,3-dione
Phthalic anhydride is treated with bromine in acetic acid to yield 4-bromophthalic anhydride, which is subsequently aminated with ammonium hydroxide to form 5-bromoisoindoline-1,3-dione (yield: 68–72%).

Optimization of Reaction Parameters

Solvent and Temperature Effects

ParameterOptimal ConditionYield Improvement
SolventDMF15% vs. THF
Temperature100°C20% vs. 80°C
Catalyst (Pd(OAc)₂)5 mol%12% vs. 2 mol%

Polar aprotic solvents like DMF enhance nucleophilic substitution rates, while elevated temperatures improve reaction kinetics.

Catalytic Systems

Palladium-based catalysts (e.g., Pd(OAc)₂) paired with ligands such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) increase coupling efficiency in Heck reactions (turnover number >1,000).

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.2 (s, 1H, COOH), 8.1–7.3 (m, 3H, aromatic), 4.9 (s, 1H, piperidine CH), 3.2–2.5 (m, 6H, CH₂).

  • IR (KBr): 1,710 cm⁻¹ (C=O), 1,650 cm⁻¹ (amide I), 1,250 cm⁻¹ (C-N).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 6.8 minutes.

Challenges and Mitigation Strategies

Stereochemical Control

Racemization at the piperidine C3 position is minimized using chiral auxiliaries like (R)-binol during reductive amination (enantiomeric excess >90%).

Purification Difficulties

Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from byproducts such as unreacted phthalimide derivatives .

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can modify the carbonyl groups present in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Therapeutic Applications

  • Anti-inflammatory Properties
    • Research indicates that derivatives of this compound can reduce levels of tumor necrosis factor-alpha (TNFα), a cytokine involved in systemic inflammation. Elevated TNFα levels are associated with various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease . The ability to modulate TNFα levels positions this compound as a potential anti-inflammatory agent.
  • Cancer Treatment
    • The compound's structural analogs have shown promise in cancer treatment by targeting specific pathways involved in tumor growth and metastasis. For instance, studies have demonstrated that certain isoindoline derivatives can inhibit cancer cell proliferation and induce apoptosis in malignant cells .
  • Neurological Disorders
    • There is ongoing research into the neuroprotective effects of this compound, particularly in conditions such as Alzheimer's disease and other neurodegenerative disorders. The modulation of neuroinflammatory processes through TNFα inhibition may provide therapeutic benefits in these contexts .

Case Study 1: TNFα Modulation

A study conducted on animal models demonstrated that administering 3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid resulted in a significant decrease in serum TNFα levels. This reduction was linked to decreased inflammation markers and improved clinical outcomes in models of arthritis .

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines have shown that compounds structurally related to this compound exhibit cytotoxic effects. For example, one study reported a 70% reduction in cell viability in breast cancer cell lines following treatment with an isoindoline derivative .

Mechanism of Action

The mechanism of action of 3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, synthesis data, and applications of analogous compounds:

Compound Name / ID (Evidence Source) Key Structural Features Molecular Formula Purity/Yield Biological Application
3-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid (Inferred) 1-Oxo-isoindoline core, propanoic acid linker C₁₉H₁₇N₃O₅ (estimated) N/A PROTACs, protein degradation
3-{2-[2-(2-{[2-(2,6-Dioxo-3-piperidinyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]amino}ethoxy)ethoxy]ethoxy}propanoic acid () PEG3 linker, carboxamide bond C₂₄H₂₈N₄O₉ 74% yield (synthesis) Solubility-enhanced PROTACs
4-[6-(2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy]ethyl)-2-azaspiro[3.3]heptan-2-yl]-N-[(1r,3r)-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]benzamide () Spirocyclic linker, chloro-cyanophenyl target binder C₄₃H₄₀ClN₅O₇ 60% yield Androgen receptor degradation
2-Chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide () Chloroacetamide substituent C₁₅H₁₄ClN₃O₄ N/A Electrophilic warhead for covalent inhibitors
14k: 3-{4-[({2-[(4-Fluorophenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbamoyl)methyl]-phenoxy}propanoic acid () Fluorophenylmethyl group, phenoxy linker C₂₇H₂₀FN₃O₆ 62% yield, 97% purity Matrix metalloproteinase (MMP) inhibition

Key Observations

PEGylated analogs improve pharmacokinetics but may require higher synthetic effort . Spirocyclic and phenoxy linkers () enhance binding specificity to target proteins like androgen receptors or MMPs .

Substituent Effects: The 1-oxo-isoindoline core (vs. Chloroacetamide () introduces covalent binding capabilities, useful for irreversible kinase inhibitors but with higher toxicity risks .

Synthetic Yields: Derivatives with simple linkers (e.g., propanoic acid) achieve moderate yields (60–74%), while fluorinated or spirocyclic analogs require multi-step syntheses with lower yields (e.g., 33% for decanoic acid derivatives in ) .

Biological Applications: PROTACs dominate applications (), leveraging the dioxopiperidine moiety for CRBN binding. Non-PROTAC analogs () show promise in enzyme inhibition (MMPs) and covalent targeting .

Research Findings and Trends

  • PROTAC Optimization : Recent studies focus on balancing linker length and rigidity to improve degradation efficiency. For example, spirocyclic linkers () enhance proteasome recruitment by stabilizing ternary complexes .
  • Toxicity Mitigation : Modifications like 1-oxo substitution (vs. 1,3-dioxo) aim to reduce reactive oxygen species (ROS) generation associated with thalidomide derivatives .
  • Diverse Targeting : Beyond oncology, analogs are explored for neurodegenerative diseases (e.g., BRAF inhibitors in ) and inflammation (MMP inhibitors in ) .

Biological Activity

3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid is a compound with significant biological activity, particularly in the context of anti-inflammatory and immunomodulatory effects. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The compound's structure can be described as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C15H14N2O5
  • CAS Number: 2580181-06-0

Anti-inflammatory Properties

Research indicates that derivatives of this compound can significantly reduce the levels of Tumor Necrosis Factor-alpha (TNFα), a cytokine involved in systemic inflammation. Elevated TNFα levels are associated with various inflammatory diseases. The compound has shown efficacy in modulating TNFα production, suggesting its potential use in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease .

Activity Mechanism References
TNFα InhibitionReduces cytokine production ,
IL-1β ModulationAlters inflammatory response
IL-10 StimulationEnhances anti-inflammatory pathways

Immunomodulatory Effects

The compound has been studied for its immunomodulatory properties. It has been found to stimulate the production of IL-10, an anti-inflammatory cytokine that plays a crucial role in limiting immune responses and preventing tissue damage during inflammation. This activity highlights its potential for use in autoimmune diseases where immune regulation is necessary .

Preclinical Studies

In preclinical models, compounds similar to this compound have demonstrated promising results in reducing tumor growth and enhancing survival rates in models of cancer. For instance, studies involving murine models of melanoma and leukemia showed that administration of these compounds led to significant tumor regression and improved immune response against cancer cells .

Clinical Implications

The potential therapeutic applications extend to various cancers, including solid tumors and hematological malignancies. The modulation of inflammatory pathways could also benefit patients with chronic inflammatory conditions. Ongoing clinical trials are necessary to establish the safety and efficacy of this compound in human subjects .

Q & A

Basic: What are the key synthetic methodologies and purification challenges for this compound?

Answer:
The synthesis typically involves condensation of intermediates under reflux conditions. For example, analogous procedures (e.g., ) use acetic acid with sodium acetate as a catalyst, followed by recrystallization for purification. Key challenges include:

  • Byproduct Formation : Monitor reaction progress via TLC or HPLC to identify undesired side products.
  • Solubility Issues : Optimize recrystallization solvents (e.g., acetic acid or ethanol-water mixtures) to improve yield.
  • Stability : Store purified compounds under inert atmospheres to prevent degradation, as suggested by handling precautions in SDS documents .

Advanced: How can computational tools optimize the synthesis route?

Answer:
Integrate quantum chemical calculations (e.g., density functional theory) with experimental data to predict reaction pathways. For instance:

  • Reaction Path Search : Use software like Gaussian or ORCA to model transition states and intermediates, as done in ICReDD’s workflow ().
  • Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, temperature) for higher yields .
  • Validation : Cross-check computational predictions with small-scale experiments before scaling up.

Advanced: How should researchers address contradictory bioactivity data across assays?

Answer:
Contradictions may arise from assay conditions or compound instability. Mitigation strategies include:

  • Dose-Response Curves : Perform multiple replicates across concentrations to confirm activity trends.
  • Stability Testing : Use LC-MS to verify compound integrity under assay conditions (e.g., pH, temperature) .
  • Orthogonal Assays : Validate results using independent methods (e.g., SPR for binding affinity vs. cell-based assays).

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : Confirm structural integrity (e.g., 1^1H/13^{13}C NMR for isoindole and dioxopiperidine moieties).
  • HPLC-PDA/MS : Assess purity and detect trace impurities (<0.1% threshold).
  • Elemental Analysis : Verify empirical formula consistency .

Advanced: How does solvent choice impact reactivity in derivatization reactions?

Answer:
Solvent polarity and proticity influence reaction kinetics. For example:

  • Polar Aprotic Solvents (DMF, DMSO) : Enhance nucleophilic substitution rates but may promote side reactions.
  • Protic Solvents (Acetic Acid) : Stabilize intermediates via hydrogen bonding, as seen in .
  • High-Throughput Screening : Test solvent libraries to map reactivity landscapes .

Advanced: What safety protocols are essential for scaling up synthesis?

Answer:

  • Engineering Controls : Use fume hoods or closed reactors to minimize exposure to dust/aerosols .
  • Thermal Management : Monitor exothermic reactions with calorimetry (e.g., RC1e) to prevent runaway scenarios.
  • Waste Handling : Neutralize acidic byproducts with bicarbonate before disposal.

Advanced: How can mechanistic studies elucidate the compound’s mode of action?

Answer:

  • Isotopic Labeling : Track metabolic pathways using 14^{14}C-labeled analogs.
  • Kinetic Profiling : Measure rate constants for target binding or degradation.
  • Molecular Dynamics : Simulate protein-ligand interactions (e.g., using GROMACS) to identify binding hotspots .

Basic: What cheminformatics approaches predict biological targets?

Answer:

  • QSAR Modeling : Use descriptors (e.g., logP, polar surface area) to correlate structure with activity.
  • Docking Simulations : Screen against target libraries (e.g., PDBe-KB) using AutoDock Vina.
  • PubChem Data : Leverage bioactivity datasets () to prioritize high-probability targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.